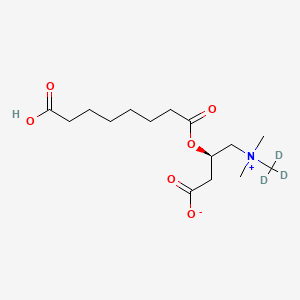
N6-AcryloylIbrutinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-AcryloylIbrutinib: is a derivative of Ibrutinib, a small molecule drug known for its potent inhibition of Bruton’s tyrosine kinase (BTK). This compound is designed to enhance the therapeutic properties of Ibrutinib by introducing an acryloyl group at the N6 position. The modification aims to improve the compound’s pharmacokinetic properties and its ability to target specific molecular pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-AcryloylIbrutinib involves multiple steps, starting from commercially available Ibrutinib. The key step is the introduction of the acryloyl group at the N6 position. This is typically achieved through a nucleophilic substitution reaction where the N6 position of Ibrutinib is activated, followed by the addition of acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of this compound is typically achieved through column chromatography, followed by recrystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: N6-AcryloylIbrutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, where nucleophiles like amines or thiols replace the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dichloromethane, triethylamine.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the acryloyl group.
科学的研究の応用
N6-AcryloylIbrutinib has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of novel BTK inhibitors with enhanced properties.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving BTK.
Medicine: Investigated for its potential in treating B-cell malignancies, autoimmune diseases, and other conditions where BTK plays a critical role.
Industry: Utilized in the development of targeted therapies and as a tool compound in drug discovery programs.
作用機序
N6-AcryloylIbrutinib exerts its effects by irreversibly binding to the cysteine residue C481 in the active site of BTK. This covalent bond formation leads to sustained inhibition of BTK enzymatic activity, thereby blocking the B-cell receptor pathway. The inhibition of this pathway results in the suppression of B-cell proliferation and survival, making it effective in treating B-cell cancers and other related diseases .
類似化合物との比較
Ibrutinib: The parent compound, known for its BTK inhibition.
Acalabrutinib: Another BTK inhibitor with a different molecular structure.
Zanubrutinib: A BTK inhibitor with improved selectivity and fewer off-target effects.
Uniqueness of N6-AcryloylIbrutinib: this compound stands out due to the introduction of the acryloyl group, which enhances its pharmacokinetic properties and potentially improves its efficacy and safety profile compared to other BTK inhibitors. This modification allows for better targeting of specific molecular pathways, making it a promising candidate for further development in therapeutic applications.
特性
分子式 |
C28H26N6O3 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
N-[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C28H26N6O3/c1-3-23(35)31-27-25-26(19-12-14-22(15-13-19)37-21-10-6-5-7-11-21)32-34(28(25)30-18-29-27)20-9-8-16-33(17-20)24(36)4-2/h3-7,10-15,18,20H,1-2,8-9,16-17H2,(H,29,30,31,35)/t20-/m1/s1 |
InChIキー |
MEPHIAOJXIXZOG-HXUWFJFHSA-N |
異性体SMILES |
C=CC(=O)NC1=C2C(=NN(C2=NC=N1)[C@@H]3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
正規SMILES |
C=CC(=O)NC1=C2C(=NN(C2=NC=N1)C3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



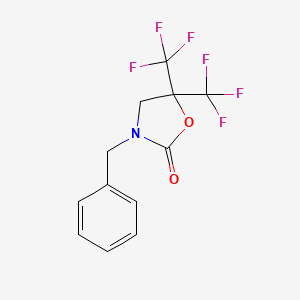
![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
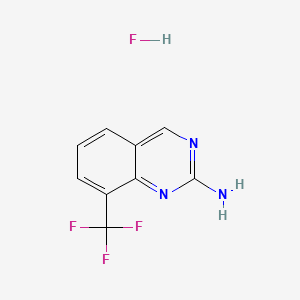
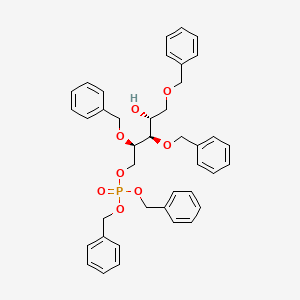
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
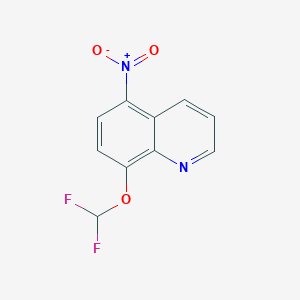
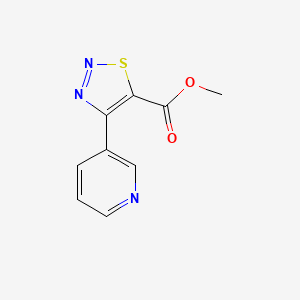

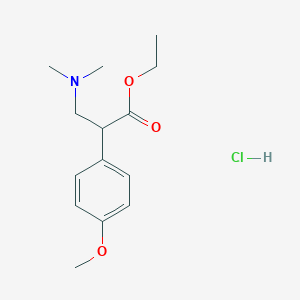
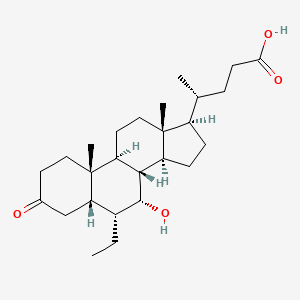
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)

